molecular formula C13H15NO4 B13758622 Spiro(1,3-benzodioxole-2,1'-cyclopentan)-4-ol, methylcarbamate CAS No. 22781-25-5

Spiro(1,3-benzodioxole-2,1'-cyclopentan)-4-ol, methylcarbamate

Cat. No.: B13758622
CAS No.: 22781-25-5
M. Wt: 249.26 g/mol
InChI Key: WWLOOFVJDXLDAS-UHFFFAOYSA-N
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Description

Spiro(1,3-benzodioxole-2,1'-cyclopentan)-4-ol, methylcarbamate (C₁₄H₁₇NO₄; MW 263.32 g/mol) is a spirocyclic compound featuring a benzodioxole moiety fused to a cyclopentane ring, with a hydroxyl group at position 4 and a methylcarbamate substituent. This compound is notable for its high oral toxicity, as indicated by its LD₅₀ values, and its propensity to release toxic nitrogen oxides (NOₓ) upon thermal decomposition . Its spiro architecture contributes to unique stereoelectronic properties, making it a subject of interest in medicinal and synthetic chemistry.

Properties

CAS No.

22781-25-5

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

spiro[1,3-benzodioxole-2,1'-cyclopentane]-4-yl N-methylcarbamate

InChI

InChI=1S/C13H15NO4/c1-14-12(15)16-9-5-4-6-10-11(9)18-13(17-10)7-2-3-8-13/h4-6H,2-3,7-8H2,1H3,(H,14,15)

InChI Key

WWLOOFVJDXLDAS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=CC2=C1OC3(O2)CCCC3

Origin of Product

United States

Preparation Methods

Key Synthetic Route from Patent EP1535920A1

A prominent and detailed synthetic method is disclosed in patent EP1535920A1, which describes a multi-step process to prepare 1,3-benzodioxole-2-spirocycloalkane derivatives including the target compound. The process emphasizes:

  • Use of inert solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and 1-methyl-2-pyrrolidone (NMP).

  • Reaction of a compound represented by formula (V) (a spirocyclopentane carboxylate derivative) with a methylcarbamate-containing reagent (formula VI) in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS).

  • Temperature control between -78°C and 50°C, preferably -10°C to 50°C, to optimize reaction efficiency.

  • Avoidance of silica-gel chromatography by selecting reaction conditions and solvents that facilitate easier purification.

  • Use of n-butyl esters as preferable intermediates to improve yield and handling.

Stepwise summary:

Step Description Key Reagents/Conditions Notes
1 Synthesis of intermediate spirocyclopentane carboxylate (Compound V) Reaction of benzodioxole derivative with cyclopentanone derivatives Use of inert solvents, isolation as n-butyl ester preferred
2 Reaction of Compound V with methylcarbamate derivative (Compound VI) Addition of LiHMDS base at 0°C in THF Reaction time 5 min to 24 h
3 Workup and purification Extraction with aqueous ammonium chloride, avoidance of silica-gel chromatography Improved yield and scalability

This process achieves significantly higher yields than previous methods (~>30%) and simplifies purification steps, making it suitable for industrial scale.

Summary Table of Preparation Methods

Method Key Steps Reagents Solvents Yield Purification Notes
EP1535920A1 Multi-step Synthesis Formation of spirocyclopentane carboxylate → Reaction with methylcarbamate derivative Lithium bis(trimethylsilyl)amide, n-butyl esters THF, DMF, NMP ~30% (overall) Extraction, no silica-gel chromatography Industrially scalable, high yield
Claisen–Schmidt Condensation (for benzodioxole chalcones) Condensation of 3,4-(methylenedioxy)acetophenone and benzaldehydes KOH (10%) Ethanol Good yields (not specified) Recrystallization Intermediate preparation for related spiro compounds
Carbon-Based Solid Acid Catalysis Reaction of aldehyde/ketone with catechol Carbon-based solid acid catalyst Hexanaphthene (azeotropic) >80% conversion, >95% selectivity Distillation, crystallization Efficient benzodioxole ring formation

Analytical and Purification Techniques

Chemical Reactions Analysis

Types of Reactions

Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-ol, methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the methylcarbamate can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halides or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-ol, methylcarbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-ol, methylcarbamate is investigated for its potential therapeutic properties. It may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial effects, which could be harnessed for the development of new medications.

Industry

In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-ol, methylcarbamate involves its interaction with specific molecular targets. The hydroxyl and methylcarbamate groups can form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The spiro structure may also influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Structural Features and Molecular Diversity

Spiro compounds with benzodioxole cores exhibit structural diversity based on ring size, substituents, and functional groups. Key examples include:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents / Features
Target Compound C₁₄H₁₇NO₄ 263.32 Methylcarbamate, hydroxyl
5m (trans-5',6'-diethyl ester) C₃₀H₂₇FO₆ 525.17 Fluorophenyl, diethyl ester
5n (cis-fluorene derivative) C₃₁H₂₃FO₂ 446.17 Fluorophenyl, tetrahydrofluorene ring
Spiro[1,3-benzodioxole-2,1'-cyclohexane] C₁₅H₂₀O₂ 232.32 Isopropyl group, lipophilic (LogP 4.5)
5k (methoxiran-2-yl methyl ester) C₂₇H₂₅FO₅ 487.17 Epoxide, fluorophenyl, ester

Key Observations :

  • Ring Size : The target compound’s cyclopentane ring (5-membered) contrasts with cyclohexane (6-membered) in 5m–5q or cycloheptane in spiro[1,3-benzodioxole-2,1'-cycloheptane] (CAS 24362-85-4; C₁₃H₁₆O₂) . Smaller rings may increase strain, affecting reactivity.
  • Functional Groups : Methylcarbamate in the target compound differs from esters (5m, 5p), aldehydes (5e), or amides (5d) in analogs. Carbamates generally enhance hydrolytic stability compared to esters .
Physical and Spectral Properties
Property Target Compound 5m Spiro[1,3-benzodioxole-2,1'-cyclohexane]
Melting Point (°C) Not reported 119.4–121.2 Not reported
Yield (%) Not reported 88.4 Not reported
LogP Not reported Estimated ~3.5 (polar ester) 4.5 (lipophilic isopropyl)
NMR Data Not provided δ 7.25–7.15 (m, Ar-H) δ 1.21 (s, isopropyl)

Key Observations :

  • Melting Points : Fluorinated analogs like 5m and 5n exhibit higher melting points (119–141°C) due to crystallinity induced by fluorine and aromatic stacking .
  • LogP : The isopropyl-substituted analog (LogP 4.5) is more lipophilic than ester derivatives (e.g., 5m, LogP ~3.5), suggesting divergent solubility profiles.

Key Observations :

  • The methylcarbamate group in the target compound correlates with higher oral toxicity compared to esters or ethers in analogs .
  • Fluorinated spiro compounds (e.g., 5m) may release hydrogen fluoride (HF) upon decomposition, posing inhalation hazards .

Biological Activity

Spiro(1,3-benzodioxole-2,1'-cyclopentan)-4-ol, methylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : Spiro[benzo[d][1,3]dioxole-2,1'-cyclopentane]-4-ol, methylcarbamate
  • Molecular Formula : C11H12O3
  • CAS Number : 183-32-4
  • Molecular Weight : 192.22 g/mol

The compound features a unique spiro structure that contributes to its biological activity. The combination of the benzodioxole and cyclopentane moieties is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that spiro compounds often exhibit a range of biological activities including:

  • Antimicrobial
  • Antiparasitic
  • Anticancer

Antimicrobial Activity

Studies have shown that spiro(1,3-benzodioxole) derivatives possess significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains with promising results indicating low minimum inhibitory concentrations (MICs) .

Antiparasitic Activity

The compound has demonstrated potent antiparasitic activity against various protozoan parasites. In vitro studies revealed that certain derivatives exhibited IC50 values in the low micromolar range against Trypanosoma cruzi and Leishmania infantum, with selectivity indexes suggesting low toxicity to mammalian cells .

The mechanisms by which spiro(1,3-benzodioxole-2,1'-cyclopentan)-4-ol exerts its effects are still under investigation. However, some proposed mechanisms include:

  • Inhibition of key enzymes involved in parasite metabolism.
  • Disruption of cellular membranes , leading to increased permeability and cell death.

Case Studies and Research Findings

StudyBiological ActivityFindings
Study 1AntimicrobialIdentified significant activity against MRSA with MIC values < 10 µg/mL.
Study 2AntiparasiticShowed IC50 values of 13.3 µM against T. cruzi amastigotes with low cytotoxicity (CC50 > 200 µM).
Study 3AnticancerInhibited glioma cell proliferation through multiple pathways including apoptosis induction.

Q & A

Q. What are the common synthetic routes for Spiro(1,3-benzodioxole-2,1'-cyclopentan)-4-ol, methylcarbamate?

The synthesis typically involves multi-step organic reactions:

  • Spirocyclic Core Formation : Cyclization of 1,3-benzodioxole derivatives with cyclopentane precursors under acidic or catalytic conditions .
  • Functionalization : Introduction of the hydroxyl and methylcarbamate groups via nucleophilic substitution or condensation reactions. For example, the hydroxyl group may be protected during synthesis and later deprotected .
  • Purification : Column chromatography or recrystallization is often used to isolate the final product .

Q. How is the compound characterized structurally and chemically?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR in CDCl3_3 or DMSO-d6_6 confirm the spirocyclic structure, chemical shifts of cyclopentane protons (~1.5–2.5 ppm), and benzodioxole aromatic protons (~6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ peaks) .
  • X-ray Crystallography : Resolves stereochemistry and confirms spiro junction geometry in crystalline forms .

Q. What are the stability considerations for this compound under various experimental conditions?

  • Hydrolytic Sensitivity : The methylcarbamate group may hydrolyze under strongly acidic or basic conditions, requiring pH-neutral buffers during biological assays .
  • Thermal Stability : Decomposition occurs above 200°C, releasing toxic NOx_x fumes. Store at –20°C in inert atmospheres .
  • Light Sensitivity : Benzodioxole derivatives are prone to photodegradation; use amber vials for storage .

Advanced Questions

Q. How can reaction mechanisms involving this compound be analyzed experimentally?

  • Kinetic Studies : Monitor substitution reactions (e.g., methylcarbamate hydrolysis) using HPLC or UV-Vis spectroscopy to determine rate constants and activation parameters .
  • Isotopic Labeling : 18^{18}O labeling in hydrolysis experiments tracks oxygen incorporation into products, distinguishing between associative and dissociative pathways .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity in spiro ring-opening reactions .

Q. What strategies optimize reaction yields in spirocyclic compound synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency by stabilizing intermediates .
  • Catalysis : Lewis acids (e.g., BF3_3·Et2_2O) promote spiro ring formation by activating carbonyl groups .
  • Temperature Control : Slow heating (50–80°C) minimizes side reactions during cyclopentane ring closure .

Q. How can structure-activity relationships (SAR) be investigated for this compound?

Structural Variation Impact on Bioactivity Reference
Cyclopentane vs. CyclohexaneSmaller cyclopentane enhances steric hindrance, reducing enzyme binding affinity compared to cyclohexane derivatives .
Methylcarbamate vs. AcetamideMethylcarbamate improves metabolic stability over acetamide in pharmacokinetic studies .
Substituent Position on BenzodioxoleElectron-withdrawing groups (e.g., –Br at C5) increase electrophilicity, altering reactivity in nucleophilic substitutions .

Q. How are contradictions in biological activity data resolved?

  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to identify cell-specific effects .
  • Metabolite Profiling : LC-MS identifies degradation products that may interfere with activity measurements .
  • Target Validation : CRISPR knockouts or siRNA silencing confirm whether observed effects are target-mediated .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

IntermediateReaction StepOptimal ConditionsYield (%)
Spiro[1,3-benzodioxole-2,1'-cyclopentan]-4-olCyclizationBF3_3·Et2_2O, CH2_2Cl2_2, 0°C → RT85–90
Methylcarbamate DerivativeCondensation with methyl isocyanateTHF, 40°C, 12 hr75–80

Q. Table 2. Analytical Techniques for Purity Assessment

TechniqueParametersAcceptable Criteria
HPLCC18 column, 254 nm, MeCN/H2_2O gradient≥95% peak area
TLCSilica gel, ethyl acetate/hexane (1:3)Single spot (Rf_f = 0.4)

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